2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes a chloro group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core. This compound is known for its reactivity and versatility in synthetic chemistry.
Properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-9-3-5-11(13(7-9)15(18)19)12-8-10(16(20)21-2)4-6-14(12)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQJBHEZRCQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691967 | |
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-35-4 | |
| Record name | 2'-Chloro-5'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the chloro group to the aromatic ring.
Esterification: Formation of the methoxycarbonyl group through esterification reactions.
Methylation: Addition of the methyl group to the benzoic acid core.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process often requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Suzuki-Miyaura coupling.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid involves its interaction with various molecular targets. The chloro and methoxycarbonyl groups play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
- 2-Chloro-5-methoxycarbonylphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
Comparison: Compared to similar compounds, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-methylbenzoic acid is unique due to the presence of the methyl group on the benzoic acid core This structural difference can influence its reactivity and the types of reactions it undergoes
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